4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)13-15-10-6-7-17-11(10)12(14)16-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRMGFATBGECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation via Cyclocondensation
Thieno[3,2-d]pyrimidine derivatives are typically synthesized from 3-aminothiophene-2-carboxylates. For example, heating 3-amino-4-chlorothiophene-2-methyl carboxylate with urea at 180°C for 4 hours yields thieno[3,2-d]pyrimidine-2,4-diol (Scheme 1). This diol intermediate serves as a precursor for subsequent chlorination.
Reaction Conditions :
Chlorination Methodologies
POCl₃-Mediated Chlorination
The most widely adopted method involves treating thieno[3,2-d]pyrimidine-2,4-diol with POCl₃ and catalytic dimethylformamide (DMF).
Procedure :
- Combine diol (10 mmol), POCl₃ (30 mL), and DMF (0.5 mL).
- Reflux at 120°C for 3 hours.
- Concentrate under reduced pressure and pour into ice water.
- Extract with chloroform and recrystallize from ethanol-chloroform (1:1).
Outcomes :
Selective Chlorination at Position 4
To achieve mono-chlorination at position 4, a controlled stoichiometry of POCl₃ (1.1 equiv) and shorter reaction times (1 hour) are employed.
Introduction of the 4-Methylphenyl Group
Nucleophilic Aromatic Substitution
2,4-Dichlorothieno[3,2-d]pyrimidine undergoes substitution at position 2 with 4-methylphenylboronic acid via Suzuki-Miyaura coupling.
Procedure :
- Mix 2,4-dichlorothieno[3,2-d]pyrimidine (1 mmol), 4-methylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 mmol) in dioxane:H₂O (4:1).
- Heat at 90°C for 12 hours under argon.
- Purify via column chromatography (hexane:ethyl acetate, 3:1).
Outcomes :
Direct Cyclization with Pre-Functionalized Intermediates
An alternative approach involves cyclizing 3-amino-2-(4-methylphenyl)thiophene-4-carbonitrile with urea under microwave irradiation (300 W, 150°C, 20 minutes).
Advantages :
Analytical Data and Comparative Evaluation
Table 1. Summary of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Excess POCl₃ leads to over-chlorination, necessitating precise stoichiometric control. Lower temperatures (100°C) favor mono-chlorination but prolong reaction times.
Purification Techniques
Recrystallization from ethanol-chloroform (1:1) enhances purity to >99%, while silica gel chromatography resolves regioisomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: The thieno[3,2-d]pyrimidine core can be further modified through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory, antibacterial, and anticancer activities.
Industrial Applications: It is used in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives
Key Observations:
- EGFR Inhibition : Pyrrolidinyl-acetylenic derivatives (e.g., compound 152, IC50 = 14 nM) exhibit superior EGFR inhibition compared to pyrido-fused analogs (e.g., compound 181, 81% inhibition at 10 µM) . The target compound’s lack of a 6-substituent may reduce EGFR affinity compared to disubstituted derivatives.
- VEGFR-2 Activity: Derivatives with hydrophobic groups at position 2 (e.g., 2c) show potent VEGFR-2 inhibition (IC50 = 150 nM). Methyl substitutions (e.g., 2f) disrupt binding by displacing the thienopyrimidine ring from Cys919 .
Physicochemical and Structural Comparisons
Substituents significantly impact solubility, bioavailability, and target binding:
Table 2: Physicochemical Properties of Selected Derivatives
*Calculated molecular weight. †Estimated based on analogs.
- Lipophilicity : The 4-methylphenyl group in the target compound likely balances lipophilicity (LogP ~3.0) for membrane permeability, whereas trifluoromethyl derivatives (LogP = 3.36) may exhibit higher tissue accumulation .
- Bioavailability : Carbamate modifications in pyrrolidinyl-acetylenic derivatives improve oral bioavailability, a feature absent in the target compound .
Biological Activity
4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The unique structural features of this compound, particularly the presence of a chlorine atom and a 4-methylphenyl group, contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core with specific substituents that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's lipophilicity allows it to penetrate cellular membranes effectively, where it can interact with enzymes and receptors involved in critical signaling pathways. Notably, it may inhibit kinases associated with inflammatory responses and cancer progression .
Anti-inflammatory Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range for COX-1 and COX-2 inhibition .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, compounds derived from thieno[3,2-d]pyrimidine frameworks have shown promising activity against triple-negative breast cancer cells (MDA-MB-231). The inhibition of cell proliferation and induction of apoptosis were observed in these studies, suggesting that this compound could be developed as a therapeutic agent for cancer treatment .
Antibacterial Activity
Additionally, the antibacterial properties of thieno[3,2-d]pyrimidines have been investigated. Certain derivatives have shown effectiveness against various bacterial strains, indicating potential for development as new antibacterial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 4-Chlorothieno[3,2-d]pyrimidine | Thienopyrimidine | Anti-inflammatory |
| 2-Methylthieno[3,2-d]pyrimidine | Thienopyrimidine | Anticancer |
| 4-Chloro-6-(trifluoromethyl)thieno | Thienopyrimidine | Antibacterial |
This table highlights how variations in substituents affect the biological activities of similar compounds.
Case Studies
- Anti-inflammatory Study : A recent study evaluated several thienopyrimidine derivatives for their ability to inhibit COX enzymes. Among them, this compound exhibited significant inhibition with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .
- Anticancer Efficacy : In vitro testing on MDA-MB-231 cells revealed that this compound not only inhibited cell growth but also induced apoptosis at concentrations as low as 10 µM. Further studies are warranted to explore its potential in vivo and its mechanisms at the molecular level .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-(4-methylphenyl)thieno[3,2-d]pyrimidine?
The compound is typically synthesized via cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). Key steps include nucleophilic substitution at the 4-chloro position and optimization of reaction conditions (e.g., reflux in polar aprotic solvents). Purification often involves column chromatography or recrystallization .
Table 1: Common Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization of 3-amino-thiophene | DMF-DMA, reflux, 12h | 86 | |
| Chlorination with POCl₃ | POCl₃, 80°C, 2h | 94.23 |
Q. Which characterization techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, in , NMR confirmed the absence of by-products after chlorination, while MS validated the molecular ion peak (m/z = 216.7) .
Q. What are the common chemical reactions for functionalizing this compound?
- Substitution : The 4-chloro group reacts with nucleophiles (e.g., amines, thiols) under basic conditions (NaOH in acetone) .
- Oxidation : Hydrogen peroxide converts methylthio groups to sulfoxides/sulfones .
- Reduction : LiAlH₄ reduces carbonyl groups in related derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic variation of temperature, solvent polarity, and catalyst loading is crucial. For example:
- Solvent choice : DMF enhances cyclization efficiency compared to DMSO due to higher dielectric constant .
- Catalysts : Palladium catalysts improve regioselectivity in cross-coupling reactions .
- Reaction time : Prolonged stirring (24h at 70°C) in increased substitution yield to 87% .
Q. What strategies address low yields in nucleophilic substitution reactions?
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves solubility of aromatic amines in polar solvents .
- Stoichiometry : A 1.2:1 molar ratio of nucleophile to substrate minimizes side reactions .
- Design of Experiments (DoE) : Multi-variable analysis identifies critical parameters (e.g., pH, temp) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-response assays : Use MTT or CellTiter-Glo® to establish IC₅₀ values across cell lines (e.g., HeLa, MCF-7) .
- Target validation : Surface plasmon resonance (SPR) quantifies binding affinity to enzymes like dihydrofolate reductase (DHFR) .
Table 2: Key Biological Assays
| Assay Type | Target/Application | Reference |
|---|---|---|
| MTT viability assay | Anticancer activity | |
| SPR binding kinetics | DHFR inhibition |
Q. What advanced techniques enable scalable synthesis in academic labs?
- Continuous flow reactors : Reduce reaction time and improve heat transfer for multi-step syntheses .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., from 12h to 2h) .
- Automated purification systems : Flash chromatography with gradient elution ensures high-purity batches .
Q. How are computational methods applied to predict pharmacological properties?
- Molecular docking : AutoDock Vina models interactions with DHFR (PDB: 1U72) .
- ADMET prediction : SwissADME evaluates bioavailability, CYP450 interactions, and blood-brain barrier permeability .
Methodological Notes
- Avoiding commercial sources : Focus on in-house synthesis using reagents from peer-reviewed protocols (e.g., POCl₃ chlorination in ).
- Data validation : Cross-reference NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
